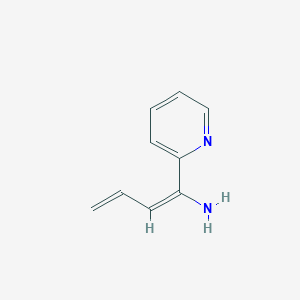
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the butadiene moiety in (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives containing the pyridine ring have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Applications
Pesticidal Activity
The compound's structural features may contribute to its efficacy as a pesticide. Research indicates that pyridine derivatives can act as inhibitors of key enzymes in pest species, disrupting their nervous systems and leading to mortality. This makes this compound a potential candidate for development into a novel pesticide formulation.
Herbicidal Properties
Pyridine-based compounds have also been explored for their herbicidal activity. The compound could potentially inhibit the growth of unwanted plant species by interfering with specific biochemical pathways essential for plant development.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with unique mechanical and thermal properties suitable for various applications.
Coordination Chemistry
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes can exhibit interesting catalytic properties and are being studied for applications in catalysis and sensor technology.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC7463754 | Demonstrated anticancer and antimicrobial properties in vitro. |
| Agricultural Chemistry | ResearchGate | Identified as a potential pesticide with neurotoxic effects on pests. |
| Materials Science | PubChem | Explored as a monomer for polymer synthesis with enhanced properties. |
Propriétés
Numéro CAS |
170298-90-5 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5+ |
Clé InChI |
LZOPNIVOOMISEX-VMPITWQZSA-N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
SMILES isomérique |
C=C/C=C(\C1=CC=CC=N1)/N |
SMILES canonique |
C=CC=C(C1=CC=CC=N1)N |
Synonymes |
2-Pyridinemethanamine,alpha-2-propenylidene-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















